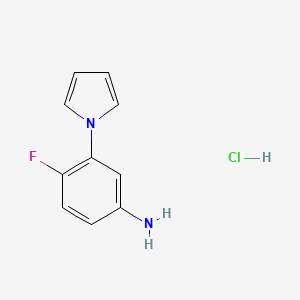

![molecular formula C21H15NO2 B2435125 6-(3-Methylphenyl)benzo[d][2]benzazepine-5,7-dione CAS No. 73189-67-0](/img/structure/B2435125.png)

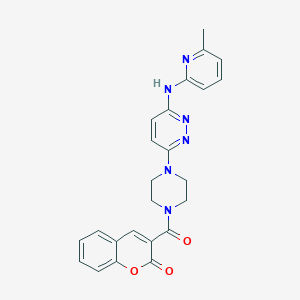

6-(3-Methylphenyl)benzo[d][2]benzazepine-5,7-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzazepines are a class of compounds which are a fusion of benzene and azepine rings. They have various biological activities and are used in medicinal chemistry . The compound you mentioned seems to be a derivative of benzazepine with additional functional groups.

Synthesis Analysis

The synthesis of benzazepine derivatives often involves multi-step reactions, including cyclization and substitution . The exact synthesis process for your specific compound would depend on the structure and the functional groups present .Molecular Structure Analysis

The molecular structure of benzazepine derivatives can be analyzed using techniques like NMR spectroscopy and X-ray crystallography . These techniques can provide information about the arrangement of atoms and the configuration of functional groups in the molecule.Scientific Research Applications

Antiproliferative Potential

1H-Benzo[f]indazole-4,9-dione derivatives, related to 6-(3-Methylphenyl)benzo[d][2]benzazepine-5,7-dione, have shown promising antiproliferative activity in preliminary in vitro studies. These compounds, conjugated with C-protected amino acids, were synthesized and evaluated against KATO-III and MCF-7 cell lines, showing significant activity with IC50 values ranging from 25.5 to 432.5 μM. This suggests their potential as novel anticancer agents due to their ability to inhibit cell proliferation (Molinari et al., 2015).

Dopaminergic Activity

Substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, structurally similar to 6-(3-Methylphenyl)benzo[d][2]benzazepine-5,7-dione, have been synthesized and evaluated for their dopaminergic activity. These compounds have shown agonistic properties towards central and peripheral dopamine receptors, suggesting their utility in studying dopaminergic system-related functions and potentially in the development of therapies for related disorders (Pfeiffer et al., 1982).

Quantum Chemical Studies

Quantum chemical studies on compounds similar to 6-(3-Methylphenyl)benzo[d][2]benzazepine-5,7-dione, such as 7-chloro-1 methyl-5-phenyl-1,5-dihydro-benzo[1,4]diazepine-2,4-dione, have provided insights into their molecular geometry, vibrational frequencies, and electronic properties. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including material science and drug design (Sylaja et al., 2016).

Cathepsin B Inhibition and Cytotoxicity

Palladacycles incorporating benzazepine derivatives have been evaluated for their in vitro activity as cytotoxic agents and as inhibitors of cathepsin B, an enzyme implicated in cancer-related events. The excellent correlation between cathepsin B inhibition and cytotoxicity highlights the therapeutic potential of these compounds in cancer treatment (Spencer et al., 2009).

Mechanism of Action

properties

IUPAC Name |

6-(3-methylphenyl)benzo[d][2]benzazepine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO2/c1-14-7-6-8-15(13-14)22-20(23)18-11-4-2-9-16(18)17-10-3-5-12-19(17)21(22)24/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVAUELMVDGUCOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-((difluoromethyl)thio)phenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2435044.png)

![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2435048.png)

![1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione](/img/structure/B2435052.png)

![[1-({[(4-Chlorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B2435053.png)

![5-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2435057.png)

![[4-Cyano-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2435058.png)

![5-{[4-(benzoylamino)phenoxy]methyl}-N-(3-methoxypropyl)isoxazole-3-carboxamide](/img/structure/B2435059.png)